Thieno[3,2-b]thiophene-2-carbonitrile
Overview
Description
Thieno[3,2-b]thiophene-2-carbonitrile, also known as 2-Cyanothieno[3,2-b]thiophene, is a member of the fused thiophenes family. These compounds are electron-rich and structurally rigid with extended π-conjugation, making them good candidates for adjusting the band gap of organic polymer semiconducting materials .
Synthesis Analysis
Thieno[3,2-b]thiophene-2-carbonitrile is used as an intermediate for the synthesis of small molecules and polymers in the application of organic field-effect transistors (OFETs), and as organic photovoltaic devices (OPV) interface layers as HTL or ETL materials . The synthesis of thiophene derivatives often involves heterocyclization of various substrates .Molecular Structure Analysis
The molecular structure of Thieno[3,2-b]thiophene-2-carbonitrile is characterized by a fused thiophene ring system, which is electron-rich and structurally rigid with extended π-conjugation .Chemical Reactions Analysis
Thieno[3,2-b]thiophene-2-carbonitrile is involved in various chemical reactions. For instance, it is used in the synthesis of 3,6-bis(thieno[3,2-b]thiophen-5-yl)-2,5-bispyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione . More details about its chemical reactions can be found in the literature .Scientific Research Applications
1. Organic Field-Effect Transistors (OFETs) and Organic Photovoltaic Devices (OPV)
- Application Summary : Thieno[3,2-b]thiophene-2-carbonitrile is used as an intermediate for the synthesis of small molecules and polymers in the application of organic field-effect transistors (OFETs), and as organic photovoltaic devices (OPV) interface layers as HTL or ETL materials .
2. Ion Optical Chemosensors
- Application Summary : Heterocyclic aldehydes based on the thieno[3,2-b]thiophene core have been synthesized and studied for their potential application as optical chemosensors .
- Methods of Application : The synthesis of these heterocyclic aldehydes was achieved by Suzuki coupling . Preliminary chemosensory studies for the synthesized heterocyclic aldehydes in the presence of selected cations were also performed, in solution .
3. Bandgap Adjustment in Organic Polymer Semiconducting Materials
- Application Summary : Thieno[3,2-b]thiophene-2-carbonitrile is used to adjust the bandgap of organic polymer semiconducting materials .
4. Non-linear Optics (NLO)
- Application Summary : Compounds based on the thieno[3,2-b]thiophene core have potential applications in non-linear optics .
5. Dye-Sensitized Solar Cells (DSSCs)
- Application Summary : Compounds based on the thieno[3,2-b]thiophene core have potential applications in dye-sensitized solar cells (DSSCs) .
6. Organic Light Emitting Diodes (OLEDs)
Safety And Hazards
Thieno[3,2-b]thiophene-2-carbonitrile is associated with certain hazards. It has been classified under GHS07 and has hazard statements H302, H315, H319, H335. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
Future Directions
properties
IUPAC Name |
thieno[3,2-b]thiophene-5-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3NS2/c8-4-5-3-7-6(10-5)1-2-9-7/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPRBPGCXCNBTQH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=C1SC(=C2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3NS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80716950 | |
Record name | Thieno[3,2-b]thiophene-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80716950 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Thieno[3,2-b]thiophene-2-carbonitrile | |
CAS RN |
40985-58-8 | |
Record name | Thieno[3,2-b]thiophene-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80716950 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Thieno[3,2-b]thiophene-2-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
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